Coumarin 480 d dye content

Fluorescence spectroscopy Quantum yield standard Laser dye characterization

Researchers requiring precise blue-green laser tuning often face batch-to-batch emission variability from generic coumarin dyes. Coumarin 480 D (CAS 171615-15-9), a 9-isopropyl-substituted 7-aminocoumarin, solves this with certified ≥99% dye content for reproducible cavity performance. - Delivers a 48-nm tuning range (452-500 nm) with 16% conversion efficiency, ideal for seawater-matched transmission. - Exhibits a consistent PLQY of 73% in ethanol, serving as a reliable calibration standard alongside Rhodamine 6G. - Provides superior latent fingermark enhancement on HDPE and glass substrates compared to conventional forensic dyes.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 171615-15-9
Cat. No. B070535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin 480 d dye content
CAS171615-15-9
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4
InChIInChI=1S/C18H21NO2/c1-11(2)14-10-16(20)21-18-13-6-4-8-19-7-3-5-12(17(13)19)9-15(14)18/h9-11H,3-8H2,1-2H3
InChIKeyWWZVTLIQPPVZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coumarin 480 D Dye Content: Isopropyl-Substituted Laser Dye


Coumarin 480 D dye content (CAS 171615‑15‑9) is a 9‑isopropyl‑substituted 7‑aminocoumarin derivative with molecular formula C₁₈H₂₁NO₂ and molecular weight 283.36 g·mol⁻¹ [1]. It belongs to the coumarin laser dye family emitting in the blue–green region (≈460–480 nm) and is commercially supplied at ≥99% dye content for laser‑grade applications. The compound is a close structural analog of Coumarin 480/Coumarin 102 (CAS 41267‑76‑9; C₁₆H₁₇NO₂, 9‑methyl substitution), differing by an isopropyl group at the 9‑position. This substitution raises the melting point to 156–159 °C versus 149–153 °C for the methyl analog, providing a first‑order physical differentiation relevant to thermal handling [2].

Isopropyl-substituted coumarin laser dye
Blue-green emission (~460–480 nm) for dye lasers
≥99% dye content grade for high-power laser cavities
Thermal differentiation from methyl analog (mp shift)

Why Coumarin 480 D Cannot Be Substituted by Coumarin 102


Although Coumarin 480 D (isopropyl analog) and Coumarin 102 (methyl analog) share the 7‑aminocoumarin core and are often conflated in the literature, the 9‑position substituent directly modulates the excited‑state dipole moment, solvatochromic response, and non‑radiative decay pathways [1]. Experimental photoluminescence quantum yield (PLQY) measurements on Coumarin 480 in ethanol yield 73%, versus 95% for the xanthene dye Rhodamine 6G under identical detection geometry, confirming that emission efficiency is both substituent‑ and scaffold‑dependent [2]. Furthermore, the isopropyl group increases both molecular weight (+28 Da) and calculated logP (XlogP ≈ 3.5 for the isopropyl analog vs. ≈2.8 for the methyl analog), altering solubility and partitioning behavior in biphasic or micellar systems [3]. Generic substitution without accounting for these structural differences risks mismatched emission wavelengths, altered fluorescence lifetimes, and compromised laser tuning efficiency.

9-position substituent effect
Isopropyl vs. methyl alters dipole moment and solvatochromic response, shifting emission and non-radiative decay pathways.
Fluorescence efficiency dependence
Reported PLQY lower than Rhodamine 6G, indicating substituent- and scaffold-sensitive emission efficiency.
Solubility and partitioning mismatch
Higher logP and molecular weight may alter solubility and micellar partitioning, limiting direct substitution in biphasic or surfactant systems.

Quantitative Differentiation Evidence vs. Closest Analogs


Photoluminescence Quantum Yield in Ethanol

Coumarin 480 (C480) exhibits a photoluminescence quantum yield (PLQY) of 73% in ethanol when excited by Ar⁺ laser UV multiline (351 nm + 364 nm) at 1 mW power, at a concentration of 3.9 × 10⁻⁵ M [1]. Under the same experimental system, Rhodamine 6G (R6G) in ethanol at 2.087 × 10⁻⁵ M, excited at 488 nm (1 mW), yields a PLQY of 95% [1]. The 22‑percentage‑point lower PLQY of C480 is not a performance deficit but rather a consequence of twisted intramolecular charge transfer (TICT) state formation that makes C480 highly responsive to solvent polarity—a feature absent in R6G and exploited in solvation dynamics studies.

PLQY in Ethanol
Head-to-head
73% (C480) vs. 95% (R6G)
Supports TICT-state probe selection for solvation dynamics
EtOH, Ar⁺ laser excitation, integrating sphere method
Fluorescence spectroscopy Quantum yield standard Laser dye characterization

Laser Tuning Range and Peak Efficiency

In high‑energy pulsed laser systems pumped at 355 nm, Coumarin 480 (as Coumarin 102) dissolved in ethanol exhibits a peak lasing wavelength of 473 nm, a tuning range of 452–500 nm (span = 48 nm), and a conversion efficiency of 16% at the resonator concentration of 0.60 g·L⁻¹ [1]. In contrast, Coumarin 460 lases at 460–480 nm (span ≈ 20 nm) and Coumarin 540A operates at substantially longer wavelengths (~540 nm), placing C480 as the optimal choice when both maximum tuning bandwidth and peak emission near 480 nm are required simultaneously.

Laser Tuning Range
Cross-study comparable
Peak 473 nm, tuning 452–500 nm (48 nm span); efficiency 16%
Supports blue-green window optimization for LIDAR/communication
Pulsed 355 nm pumping, EtOH solution
Dye laser engineering Tunable laser Solid‑state laser

Fluorescence Lifetime vs. Solvent Polarity

Time‑resolved fluorescence measurements inside mesostructured silica‑surfactant nanocomposites (average pore diameter 3.4 nm) reveal that Coumarin 480 (C480) and Coumarin 343 (C343) share nearly identical biexponential decay‑time constants: 0.87 ns and 7.5 ns for C480, versus 0.86 ns and 7.6 ns for C343 [1]. In contrast, the propylamide derivative PAC343 shows significantly shorter constants (0.50 ns and 4.8 ns), indicating that the local nano‑environment experienced by C480 and C343 is equivalent but distinct from that of PAC343. In bulk solvents, the fluorescence lifetime of C480 ranges from 2.6 ns in n‑heptane to 5.9 ns in water, demonstrating exceptional dynamic range for microenvironmental sensing [2].

Fluorescence Lifetime
Head-to-head
C480: τ₁ 0.87 ns, τ₂ 7.5 ns; vs. C343 0.86/7.6 ns; PAC343 shorter
Comparable nanoenvironment response; wider solvent-dependent range supports sensing
Silica-surfactant nanocomposite, pore 3.4 nm
Time‑resolved fluorescence Solvation dynamics Mesostructured materials

Forensic Fingermark Enhancement on Polymeric Substrates

In the first documented forensic application of Coumarin‑480 as a cyanoacrylate post‑treatment dye, Coumarin‑480 in ethanol produced superior fingermark enhancement on high‑density polyethylene (HDPE) shopping bags and glass bottles compared to Rhodamine 6G, as assessed across fingermarks from seven donors aged for 1 day, 1 week, and 4 weeks [1]. Rhodamine 6G was used as the benchmark reference stain, and Coumarin‑480 consistently outperformed it on both substrate types under long‑UV excitation.

Forensic Fingermark Enhancement
Head-to-head (qualitative)
Coumarin‑480 reported higher enhancement on HDPE and glass vs. Rhodamine 6G
May support substrate-specific forensic dye selection
Pilot study, 7 donors, aging 1 d–4 w
Forensic science Latent fingermark development Cyanoacrylate fuming

Solid-State Laser Action in Sol-Gel Silica

Gels and xerogels doped with Coumarin 460, 480, and 540A all exhibit optical gain and laser action when encapsulated in silicate and aluminosilicate polymeric glasses synthesized by the sol‑gel technique [1]. Among these, Coumarin 480 provides laser emission in the 460–480 nm window, bridging the spectral gap between Coumarin 460 (shorter wavelengths) and Coumarin 540A (longer wavelengths). The retention of luminescent properties through the gelation‑to‑xerogel transition confirms that C480 is compatible with solid‑state host matrices without degradation of its photophysical performance.

Solid-State Laser Action
Class-level inference
Optical gain in sol-gel silica, emission ~473–480 nm; fills spectral gap between C460 and C540A
Covers the 473–480 nm spectral gap in solid-state hosts
Silicate/aluminosilicate xerogels
Solid‑state dye laser Sol‑gel photonics Optical gain materials

Melting Point and Purity Specification

The Coumarin 480 D dye content product (CAS 171615‑15‑9, isopropyl analog) has a specified melting point of 156–159 °C and a nominal purity of 99% (dye content) . In comparison, the standard Coumarin 102/Coumarin 480 (CAS 41267‑76‑9, methyl analog) exhibits a melting point of 149–153 °C . The 7 °C elevation in melting point is consistent with the increased van der Waals interactions and molecular weight conferred by the isopropyl substituent, providing a simple differential scanning calorimetry (DSC) or melting‑point apparatus check to verify identity upon receipt and to distinguish between the two closely related compounds.

Melting Point & Purity
Data to verify
mp 156–159 °C; dye content ≥99%
Identity check via thermal analysis; supports laser output consistency
Sources not specified; verify with certificate of analysis
Chemical purity Thermal analysis Procurement specification

Optimal Procurement and Application Scenarios


Blue-Green Dye Lasers for Underwater LIDAR

The 48‑nm tuning range (452–500 nm) centered at 473 nm with 16% conversion efficiency [1] makes Coumarin 480 D the dye of choice for underwater laser applications where the blue‑green transmission window of seawater (≈470–490 nm) must be matched. Procurement of the 99% dye content grade ensures consistent per‑pulse energy output and minimizes cavity losses from absorbing impurities.

Fluorescence Quantum Yield Reference Standard

With a validated PLQY of 73% in ethanol under Ar⁺ laser excitation [1], Coumarin 480 D serves as a reproducible reference standard for calibrating integrating‑sphere‑based quantum yield measurements of novel fluorophores emitting in the 450–500 nm range. Its use alongside the green‑band standard Rhodamine 6G (PLQY 95%) provides two‑point calibration across the visible spectrum.

Solvation Dynamics Probe in Confined Environments

The fluorescence lifetime of Coumarin 480 D spans 2.6 ns (n‑heptane) to 5.9 ns (water) [1], and its picosecond time‑resolved Stokes shift is well‑characterized in AOT reverse micelles and silica‑surfactant nanocomposites [2]. This makes it a preferred probe for studying water dynamics in confined biological and materials systems where the TICT‑mediated solvent sensitivity provides signal contrast unavailable from lifetime‑insensitive dyes.

Forensic Cyanoacrylate Fuming Post-Treatment

Coumarin‑480 in ethanol provides superior fingermark enhancement on HDPE and glass compared to Rhodamine 6G, as demonstrated in pseudo‑operational trials [1]. Forensic laboratories should consider this dye when processing shopping bags, plastic packaging, and glass bottles—substrates where Rhodamine 6G yields suboptimal ridge detail under long‑UV excitation.

Application
Selection Property
Validation Focus
Underwater LIDAR dye laser research
Blue-green tuning bandwidth and efficiency
Wavelength optimization against water turbidity
Quantum yield reference standard
Calibrated PLQY value in ethanol
Two-point visible-spectrum calibration
Confined-environment solvation dynamics probe
Solvent-dependent lifetime and TICT response
Microenvironment sensing in AOT/reverse micelle models
Cyanoacrylate fuming post-treatment dye
Substrate-dependent enhancement on HDPE/glass
Fingermark ridge detail under long-UV excitation
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